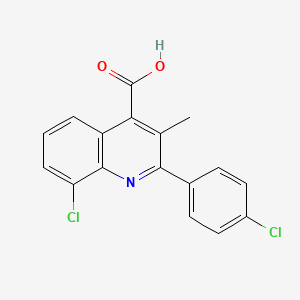
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H11Cl2NO2 and its molecular weight is 332.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid, with the CAS number 862677-09-6, is a synthetic compound that belongs to the quinoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for further investigation.
The molecular formula of this compound is C₁₇H₁₁Cl₂NO₂. It features a quinoline core substituted with chlorine and a carboxylic acid functional group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁Cl₂NO₂ |
| Molecular Weight | 320.18 g/mol |
| CAS Number | 862677-09-6 |
| Solubility | Soluble in DMSO |
| Hazard Classification | Irritant |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of quinoline derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis.
-
Cell Viability and Apoptosis : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis, as evidenced by increased markers of early and late apoptotic cells compared to controls.
Cell Line IC50 (µM) Apoptosis Induction (%) MCF-7 15.2 25.4 A549 12.5 30.1 - Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, studies suggest that the compound may inhibit Aurora A kinase, a critical regulator of cell cycle progression.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes, particularly kinases involved in cancer progression.
-
Aurora A Kinase Inhibition : In a kinase panel assay, this compound exhibited selective inhibition of Aurora A kinase.
Compound Inhibition (%) This compound 48.2 Control (DMSO) <5 - Selectivity Profile : Further investigation into its selectivity revealed that while it effectively inhibits Aurora A kinase, it shows minimal activity against other kinases tested, indicating a favorable selectivity profile for targeted therapy.
Case Studies
Several case studies have focused on the therapeutic potential of quinoline derivatives in oncology:
- Study on MCF-7 Cells : A recent study assessed the effects of this compound on MCF-7 cells and found that treatment led to significant G1 phase arrest in the cell cycle, corroborating its potential as an anticancer agent.
- In Vivo Studies : Preliminary in vivo studies using xenograft models have indicated that the compound can reduce tumor growth significantly when administered at effective doses, supporting its potential application in cancer therapy.
Eigenschaften
IUPAC Name |
8-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-14(17(21)22)12-3-2-4-13(19)16(12)20-15(9)10-5-7-11(18)8-6-10/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBAOSPTEYDMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













